2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-2-yl)methyl]acetamide
Description
2-[2-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-2-yl)methyl]acetamide is a heterocyclic acetamide derivative featuring a 1,3-thiazole core substituted with a sulfanyl-linked carbamoyl methyl group derived from 4-chlorophenylisocyanate and an acetamide moiety connected to a pyridin-2-ylmethyl group. This article compares its structural, synthetic, and functional attributes with analogous compounds, leveraging data from crystallographic, synthetic, and pharmacological studies.
Properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S2/c20-13-4-6-14(7-5-13)23-18(26)12-28-19-24-16(11-27-19)9-17(25)22-10-15-3-1-2-8-21-15/h1-8,11H,9-10,12H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNOMABWOXCQEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-2-yl)methyl]acetamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 4-chlorobenzyl isothiocyanate with 2-aminothiazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with pyridine-2-carboxaldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-2-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the chlorophenyl group can interact with the active sites of enzymes, inhibiting their activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Key Observations :
- Heterocycle Impact: Thiazole and thiadiazole derivatives (e.g., ) exhibit planar, electron-rich cores conducive to π-π stacking, whereas fused systems like thienopyrimidine () enhance rigidity and metabolic stability.
- Substituent Effects : The pyridin-2-ylmethyl group in the target compound may engage in unique hydrogen bonding compared to pyridin-4-yl () or trifluoromethylphenyl () groups.
- Chlorophenyl Role : The 4-chlorophenyl carbamoyl group is a conserved pharmacophore in multiple analogs (e.g., ), enhancing lipophilicity and target affinity.
Comparison with Analogous Routes :
- Triazole Derivatives () : Synthesized via cyclization of dithiocarbazates and hydrazine, followed by substitution with α-chloroacetanilides.
- Pyrimidine Derivatives () : Formed by reacting 2-thio-pyrimidines with chloroacetamides under reflux.
- Thienopyrimidine Derivatives (): Utilize multi-step cyclization and Suzuki-Miyaura coupling for fused ring systems.
Physicochemical Properties
Notes:
Biological Activity
The compound 2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-2-yl)methyl]acetamide (CAS Number: 953991-97-4) is a thiazole-based derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 462.0 g/mol. The structural features include a thiazole ring, a chlorophenyl group, and a pyridine moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN3O3S2 |
| Molecular Weight | 462.0 g/mol |
| CAS Number | 953991-97-4 |
| SMILES | COc1ccccc1CNC(=O)Cc1csc(SCC(=O)Nc2ccc(Cl)cc2)n1 |
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor activity. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines. In one study, thiazole-containing compounds demonstrated cytotoxic effects with IC50 values less than those of standard chemotherapeutics like doxorubicin . The presence of electron-withdrawing groups such as chlorine enhances the compound's potency by stabilizing the drug-target interaction.
Antiviral Activity
Thiazole derivatives have also been investigated for their antiviral properties. A study highlighted that certain thiazole-based compounds exhibited effective inhibition of viral replication at low micromolar concentrations, suggesting that the compound may interact with viral proteins or host cell receptors . The specific mechanism often involves interference with viral entry or replication processes.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Thiazole derivatives have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the range of 31.25 µg/mL . The presence of the thiazole ring is crucial for this activity, as it enhances membrane permeability and disrupts bacterial cell wall synthesis.
The biological activity of This compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation or viral replication.
- Receptor Binding : It could interact with cellular receptors, modulating signal transduction pathways critical for cell survival and proliferation.
- DNA Interaction : Some thiazole derivatives have been shown to intercalate DNA, leading to disruptions in replication and transcription processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of thiazole derivatives. Key findings include:
- Substituent Effects : The introduction of halogen atoms (e.g., chlorine) on the phenyl ring significantly enhances cytotoxicity and antimicrobial activity.
- Ring Modifications : Variations in the thiazole ring structure can impact binding affinity and selectivity towards biological targets.
- Functional Group Importance : The presence of functional groups such as carbamoyl and methoxyphenyl is critical for maintaining desired biological activities while minimizing toxicity.
Study on Anticancer Properties
A recent study evaluated a series of thiazole derivatives, including the compound , against various cancer cell lines (e.g., MCF-7, HeLa). Results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity compared to non-substituted analogs. The most active compound in this series had an IC50 value significantly lower than the reference drug doxorubicin .
Investigation into Antiviral Efficacy
Another study focused on the antiviral efficacy of thiazole derivatives against HIV. The results showed that certain compounds inhibited reverse transcriptase activity effectively at concentrations lower than those required for conventional antiviral drugs . This suggests potential applications in developing new antiviral therapies based on thiazole scaffolds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
